molecular formula C12H13FN4O3S2 B5694178 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5694178
M. Wt: 344.4 g/mol
InChI Key: FRBGCHNGTTVZOU-UHFFFAOYSA-N
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Description

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DB844, is a chemical compound that has been widely studied for its potential use as an antimicrobial agent. The compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. DB844 has shown promising results in both in vitro and in vivo studies, and its potential use in treating infectious diseases has been explored extensively.

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves inhibition of bacterial DNA synthesis. The compound targets the bacterial enzyme DNA gyrase, which is essential for DNA replication. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide binds to the ATP-binding site of the enzyme, preventing it from functioning properly. This leads to the accumulation of DNA damage and ultimately bacterial cell death.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have low toxicity in vitro and in vivo studies. The compound has been investigated for its potential use in treating infections in animal models, and has shown promising results. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for use in lab experiments. The compound has a well-defined mechanism of action, making it a useful tool for investigating bacterial DNA synthesis. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have low toxicity, making it a safe compound to work with. However, the synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be challenging, and the compound is relatively expensive.

Future Directions

There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of new derivatives of the compound with improved activity and pharmacokinetic properties. Another area of interest is the investigation of the compound's activity against biofilms, which are a major cause of chronic infections. In addition, the potential use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in combination with other antimicrobial agents is an area of interest for future research.

Synthesis Methods

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using various methods, including the reaction of 5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base. The compound can also be synthesized using a one-pot reaction of 5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl chloride, 5-methyl-1,3,4-thiadiazol-2-amine, and sodium bicarbonate in the presence of water. The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential use as an antimicrobial agent. The compound has shown activity against a wide range of bacteria, including drug-resistant strains. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has shown activity against fungi and parasites. The compound has been investigated for its potential use in treating various infectious diseases, including tuberculosis, leprosy, and Chagas disease.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O3S2/c1-7-15-16-12(21-7)14-11(18)9-6-8(4-5-10(9)13)22(19,20)17(2)3/h4-6H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBGCHNGTTVZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylsulfamoyl)-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

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